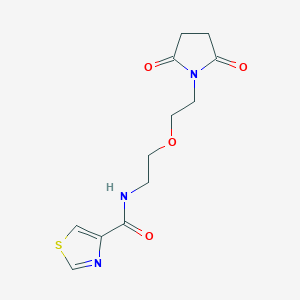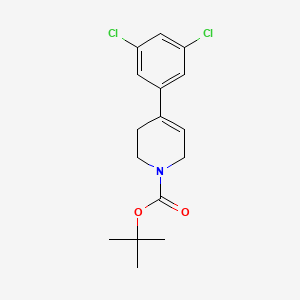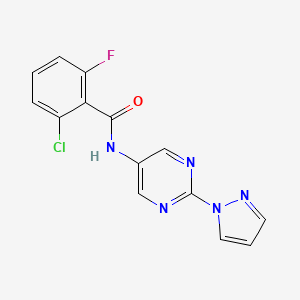
N-(2-(1H-吡唑-1-基)嘧啶-5-基)-2-氯-6-氟苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-chloro-6-fluorobenzamide” is a complex organic compound that contains several functional groups. It has a pyrazole group (a five-membered ring with two nitrogen atoms), a pyrimidine group (a six-membered ring with two nitrogen atoms), a benzamide group (a benzene ring attached to an amide group), and halogen atoms (chlorine and fluorine) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazole and pyrimidine rings would contribute to the compound’s aromaticity, while the amide group would introduce polarity. The halogen atoms would also affect the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amide group could participate in condensation reactions, while the halogen atoms could be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amide could increase its solubility in polar solvents, while the aromatic rings could contribute to its stability .科学研究应用
Antibacterial Activity
The compound exhibits potential as an antibacterial agent. Imidazole derivatives, which share a similar heterocyclic structure, have been reported to show significant antibacterial properties . This suggests that our compound of interest could be synthesized and tested against various bacterial strains to assess its efficacy in inhibiting bacterial growth or killing bacteria.
Antimycobacterial Potential
Compounds with an imidazole moiety have been evaluated for their anti-tubercular potential against Mycobacterium tuberculosis . Given the structural similarity, “N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-chloro-6-fluorobenzamide” could be synthesized and tested for its potential to treat tuberculosis.
Anti-inflammatory Properties
Imidazole derivatives are known to possess anti-inflammatory properties . The compound could be utilized in the development of new anti-inflammatory drugs, potentially offering a novel mechanism of action or improved pharmacokinetics over existing medications.
Antitumor Activities
The structural framework of imidazole is present in many compounds that exhibit antitumor activities . Research could focus on synthesizing this compound and testing its efficacy in various cancer cell lines to determine its potential as an anticancer agent.
Antioxidant Effects
Oxidative stress is implicated in numerous diseases, and compounds that can mitigate this stress are valuable. Pyrazoline derivatives, which are structurally related to our compound, have shown antioxidant activities . This suggests that “N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-chloro-6-fluorobenzamide” might also serve as an effective antioxidant.
Neuroprotective Potential
Studies on pyrazoline derivatives have indicated their potential in neuroprotection by affecting acetylcholinesterase activity and malondialdehyde levels . This compound could be investigated for its neuroprotective effects, particularly in conditions characterized by oxidative stress and cholinergic dysfunction.
Chemotherapeutic Value
Heterocyclic compounds, such as imidazole derivatives, have high chemotherapeutic values and are used in the treatment of infectious diseases . The compound could be synthesized and tested for its potential use in chemotherapy, especially for drug-resistant infections.
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2-chloro-6-fluoro-N-(2-pyrazol-1-ylpyrimidin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFN5O/c15-10-3-1-4-11(16)12(10)13(22)20-9-7-17-14(18-8-9)21-6-2-5-19-21/h1-8H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBNALJNNTXEOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC2=CN=C(N=C2)N3C=CC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide](/img/structure/B2954542.png)
![tert-Butyl 1-oxo-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,4'-piperidine]-1'-carboxylate](/img/structure/B2954543.png)
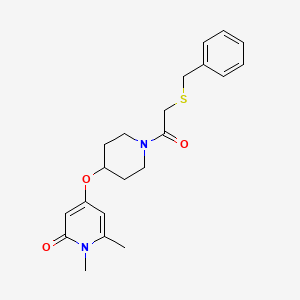
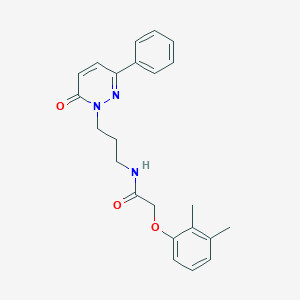
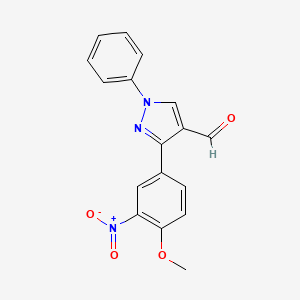
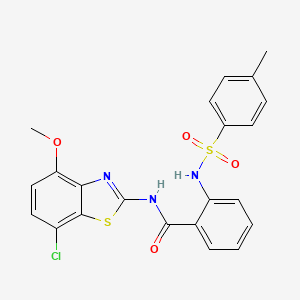
![4-(7-bromo-2-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-4-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2954556.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2954560.png)

